1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its bromo-naphthyl group and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the bromination of 1-naphthol to produce 4-bromo-1-naphthol. This intermediate is then subjected to further reactions to introduce the pyrrole ring and the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The bromo-naphthyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrolidine.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to the modulation of biological processes.
Comparison with Similar Compounds
1-(4-bromo-2-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-2-carbaldehyde
Uniqueness: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the naphthyl ring and the position of the aldehyde group on the pyrrole ring, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-11-9-13(10-20)12(2)19(11)17-8-7-16(18)14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMBYCRDQJYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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